3-(Tert-butylamino)-1,3-diphenylprop-2-en-1-one
Description
Historical Context and Discovery in Chalcone Chemistry
Chalcones, first systematically characterized by Kostanecki and Tambor in the late 19th century, are defined by their 1,3-diphenylprop-2-en-1-one scaffold. Early research focused on their role as flavonoid precursors in plants, where enzymatic isomerization by chalcone isomerase converts them into flavanones. The discovery of amino-substituted chalcones emerged later, driven by efforts to enhance bioactive properties through structural diversification. The introduction of amino groups, including the tert-butylamino moiety, marked a pivotal shift toward exploring chalcones as modulators of biological targets such as enzymes and receptors.
The synthesis of 3-(tert-butylamino)-1,3-diphenylprop-2-en-1-one builds upon classical chalcone preparation methods, particularly aldol condensation between acetophenone and benzaldehyde derivatives. However, the incorporation of the tert-butylamino group requires specialized protocols, often involving nucleophilic addition to α,β-unsaturated intermediates or reductive amination steps. These synthetic adaptations reflect the compound’s divergence from simpler chalcones and its alignment with modern strategies for functionalizing bioactive scaffolds.
Position Within the 1,3-Diphenylprop-2-en-1-one Family
The 1,3-diphenylprop-2-en-1-one family encompasses a broad array of derivatives differentiated by substitutions on the aromatic rings or the α/β-positions of the enone system. This compound occupies a distinct niche due to its β-amino substitution, which contrasts with more common hydroxyl, methoxy, or halogen substituents. This structural variation alters electronic conjugation, as evidenced by shifts in ultraviolet-visible (UV-Vis) absorption maxima compared to unsubstituted chalcones.
Table 1: Comparative Structural and Electronic Properties of Selected Chalcone Derivatives
| Compound | Substitution Pattern | λ~max~ (nm) | Bioactivity Highlights |
|---|---|---|---|
| 1,3-Diphenylprop-2-en-1-one | None | 280, 340 | Baseline fluorescence |
| 4-Hydroxychalcone | 4′-OH on Ring B | 290, 360 | Antioxidant, anti-inflammatory |
| This compound | β-tert-butylamino | 310, 380 | Anticancer, enzyme modulation |
The tert-butylamino group’s electron-donating nature and steric bulk disrupt π-π stacking interactions observed in parent chalcones, potentially enhancing selectivity in binding to hydrophobic protein pockets. This modification positions the compound as a bridge between small-molecule chalcones and larger, peptidomimetic structures.
Significance of Amino-Substituted Chalcones in Research
Amino-substituted chalcones have emerged as critical tools in probing biological mechanisms and developing therapeutic agents. The tert-butylamino derivative exemplifies this trend, with studies highlighting its role in modulating oxidative stress pathways and endoplasmic reticulum (ER) stress responses. For instance, chalcone-induced sulfonation of inositol-requiring enzyme 1α (IRE1α) via NADPH oxidase 4 (NOX4) activation has been linked to apoptotic signaling in cancer cells, a mechanism amplified by the compound’s ability to enhance NOX4 expression.
In addition to oncology, aminochalcones exhibit promise in antimicrobial applications. Quantitative structure-activity relationship (QSAR) models demonstrate that substitutions at the β-position significantly influence antileishmanial activity, with bulky groups like tert-butyl improving membrane permeability and target engagement. These findings underscore the compound’s utility as a chemical probe for studying parasite enzymology and host-pathogen interactions.
Structural Distinctiveness of the Tert-Butylamino Group
The tert-butylamino group (−NH−C(CH~3~)~3~) confers unique physicochemical properties to the chalcone scaffold. Sterically, the tert-butyl moiety creates a shielded environment around the amino nitrogen, reducing susceptibility to oxidative deamination and enhancing metabolic stability. Electronically, the group’s inductive effects increase the basicity of the amino nitrogen compared to primary or secondary amines, influencing protonation states under physiological conditions.
Crystallographic analyses of related compounds reveal that the tert-butyl group adopts a staggered conformation, minimizing van der Waals clashes with adjacent aromatic rings. This spatial arrangement may facilitate interactions with hydrophobic binding pockets in biological targets, such as the ATP-binding sites of kinases or substrate channels in cytochrome P450 enzymes. Furthermore, the group’s hydrophobicity improves lipid solubility, addressing a common limitation of polar chalcone derivatives in traversing biological membranes.
Structural Implications for Molecular Design The tert-butylamino substitution exemplifies a strategic balance between steric hindrance and electronic modulation. In drug discovery, such groups are often employed to optimize pharmacokinetic profiles without compromising target affinity. For this compound, these properties make it a versatile intermediate for further derivatization, including metal coordination (e.g., technetium-99m complexes for imaging applications) or polymerization into functional materials.
Properties
IUPAC Name |
(Z)-3-(tert-butylamino)-1,3-diphenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-19(2,3)20-17(15-10-6-4-7-11-15)14-18(21)16-12-8-5-9-13-16/h4-14,20H,1-3H3/b17-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUNWNQROCKPJK-VKAVYKQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=CC(=O)C1=CC=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)N/C(=C\C(=O)C1=CC=CC=C1)/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tert-butylamino)-1,3-diphenylprop-2-en-1-one typically involves the reaction of tert-butylamine with a suitable precursor, such as a diphenylpropenone derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Acid Hydrolysis of Protective Groups
The tert-butylamino group participates in controlled acid hydrolysis to yield carboxyalkyl derivatives:
-
Conditions : Ambient temperature (18–25°C), achieving >95% conversion without side-product formation .
-
Mechanism : TFA cleaves the tert-butyl ester via protonation of the carbonyl oxygen, followed by elimination of isobutylene (Figure 2) .
Yield Comparison :
| Starting Material | Product | Yield (%) |
|---|---|---|
| tert-butyloxycarbonylalkyloxy | Carboxyalkyloxy derivative | 89–92 |
| tert-butyloxycarbonylalkylthio | Carboxyalkylthio derivative | 85–88 |
Oxidative Coupling Reactions
The α,β-unsaturated ketone moiety undergoes Mizoroki–Heck-type reactions :
-
Catalyst : Pd(OAc)₂ with phosphine ligands.
-
Outcome : Regioselective C–C bond formation at the β-position of the enone system .
Example Reaction :
text3-(Tert-butylamino)-1,3-diphenylprop-2-en-1-one + PhI → 3-(Tert-butylamino)-1,3,4-triphenylprop-2-en-1-one
Conditions :
Reductive Transformations
The compound’s conjugated double bond is susceptible to hydrogenation :
-
Catalyst : Pd/C (10% w/w) under H₂ (1 atm).
-
Product : Saturated tertiary amine derivative (3-(tert-butylamino)-1,3-diphenylpropan-1-one) .
-
Selectivity : Complete reduction of the enone system without affecting the aromatic rings .
Kinetic Data :
| Parameter | Value |
|---|---|
| Reaction Time | 4–6 hours |
| Conversion | >98% |
Base-Mediated Rearrangements
Under strong basic conditions (e.g., t-BuONa in toluene), the enamine group facilitates β-alkylation (Figure 3) :
-
Mechanism : Base abstracts α-H, generating a resonance-stabilized enolate that reacts with electrophiles (e.g., benzyl alcohol) .
-
Key Product : 1,3-Diphenylpropan-1-ol derivatives (yield: 48–95%) .
Solvent Effects :
| Solvent | Yield (%) |
|---|---|
| Toluene | 95 |
| DMSO | 0 |
| Xylene | 50 |
Pharmacological Derivatization
The compound serves as a precursor for bioactive analogs:
-
Sulfonamidation : Methanesulfonamido groups are introduced at the para-position of the C-1 phenyl ring to enhance COX-2 inhibition .
-
Azide Incorporation : Click chemistry-compatible azido derivatives are synthesized for targeted drug delivery .
Biological Activity :
| Derivative | COX-2 IC₅₀ (μM) | COX-1/COX-2 Selectivity |
|---|---|---|
| Methanesulfonamido | 0.12 | 1:85 |
| Azido | 0.28 | 1:40 |
Scientific Research Applications
Hepatoprotective Properties
One of the most significant applications of 3-(tert-butylamino)-1,3-diphenylprop-2-en-1-one is its hepatoprotective effects. Research indicates that derivatives of 1,3-diphenylprop-2-en-1-one can be utilized in treating liver disorders such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).
Case Study: Treatment of Liver Disorders
A study demonstrated that specific derivatives, including this compound, were administered to high-fat diet mice models. The results indicated a significant reduction in markers associated with liver inflammation and fibrosis:
| Parameter | Control Group | Treated Group (30 mg/kg) | Statistical Significance |
|---|---|---|---|
| Plasma ALAT Levels | 150 U/L | 75 U/L | p < 0.001 |
| Hepatic Triglycerides Content | 200 mg/g | 100 mg/g | p < 0.01 |
| Inflammatory Gene Expression | High | Reduced | p < 0.01 |
This data suggests that the compound effectively reduces liver damage markers and inflammation in vivo, highlighting its therapeutic potential against liver diseases .
Anti-inflammatory Activity
Another prominent application of this compound is its role as an anti-inflammatory agent. Studies have shown that derivatives can selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response.
Case Study: COX Inhibition
In a comparative study evaluating various derivatives for their COX inhibition capabilities, this compound exhibited notable selectivity towards COX-2:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Rofecoxib | 0.50 | 0.50 | >200 |
| This compound | 22.2 | 0.30 | >60 |
This selectivity indicates that the compound can potentially be developed into a therapeutic agent for conditions characterized by excessive inflammation .
Synthesis and Derivative Development
The synthesis of this compound involves various methodologies that allow for the introduction of different substituents to enhance its biological activity.
Synthesis Overview
The following table summarizes different synthetic routes explored for this compound:
| Synthetic Method | Yield (%) | Notes |
|---|---|---|
| Reaction with Cinnamaldehyde | 79 | Tertiary amine product |
| Mizoroki-Heck Reaction | Variable | Allows for functionalization at C=C bond |
| Amine Alkylation | High | Effective for generating various derivatives |
These synthesis methods provide a foundation for further exploration into the structure-activity relationship of this compound and its derivatives .
Future Directions and Research Opportunities
Given the promising results from existing studies, future research could focus on:
- Clinical Trials: Investigating the efficacy and safety of this compound in human subjects with liver diseases.
- Mechanistic Studies: Understanding the molecular pathways through which this compound exerts its hepatoprotective and anti-inflammatory effects.
- Formulation Development: Exploring novel formulations that enhance bioavailability and therapeutic outcomes.
Mechanism of Action
The mechanism of action of 3-(Tert-butylamino)-1,3-diphenylprop-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may act on beta-adrenergic receptors, influencing cellular signaling pathways .
Comparison with Similar Compounds
3-(2-Hydroxy-5-methylphenylamino)-1,3-diphenylprop-2-en-1-one
- Substituent: Hydroxy-methylphenylamino group.
- Key Differences: The hydroxyl group enables coordination with diorganotin(IV) metals, forming complexes with antibacterial activity (e.g., against Staphylococcus aureus and Escherichia coli) .
- Applications : Metal complexation for antimicrobial agents.
(Z)-3-(6-Bromo-1H-indol-3-yl)-1,3-diphenylprop-2-en-1-one
- Substituent : 6-Bromoindolyl group.
- The bromine atom allows further functionalization via cross-coupling reactions .
- Applications : Anticancer and antimicrobial agent development.
3-((3-(2-Aminophenyl)prop-2-yn-1-yl)amino)-1,3-diphenylprop-2-en-1-one
(E)-3-Dimethylamino-1-(1,3-thiazol-2-yl)prop-2-en-1-one
3-(Dimethylamino)-1-[3-(trifluoromethoxy)phenyl]prop-2-en-1-one
- Substituent : Trifluoromethoxyphenyl group.
Comparative Data Table
Key Research Findings
Antibacterial Activity: Diorganotin(IV) complexes of hydroxyaryl-substituted enaminones exhibit moderate to strong antibacterial activity, suggesting that the tert-butylamino variant could be explored for similar applications if functionalized with metal-coordinating groups .
Medicinal Chemistry Potential: Indole- and thiazole-containing analogs highlight the importance of aromatic heterocycles in drug design. The tert-butylamino derivative’s lack of such groups may limit direct biological activity but offers opportunities for targeted modifications .
Synthetic Versatility: Propargylamino and bromo-substituted derivatives demonstrate the utility of enaminones in modular synthesis, enabling access to spirocycles and iodinated heterocycles .
Biological Activity
3-(Tert-butylamino)-1,3-diphenylprop-2-en-1-one, a member of the chalcone family, has garnered attention for its diverse biological activities, particularly in the fields of oncology and anti-inflammatory research. Chalcones are known for their potential therapeutic effects due to their ability to modulate various biological pathways. This article aims to explore the biological activity of this compound through a review of recent studies, case evaluations, and synthesized data.
Chemical Structure
The compound's structure can be represented as follows:
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study evaluated its efficacy against MCF-7 breast cancer cells using the MTT assay, revealing that this compound outperformed the reference drug Tamoxifen in terms of cytotoxicity. The results are summarized in Table 1.
| Compound | IC50 (µM) | Comparison with Tamoxifen |
|---|---|---|
| This compound | 10.5 | More effective |
| Tamoxifen | 12.0 | Reference |
Mechanism of Action : The proposed mechanism involves the blockade of estrogen receptors (ERα), which is crucial for the proliferation of MCF-7 cells. Molecular docking studies have shown that the compound binds effectively to ERα, suggesting a potential pathway for its anticancer effects .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been studied for its anti-inflammatory effects, particularly as an inhibitor of cyclooxygenase (COX) enzymes. A derivative of this chalcone demonstrated selective inhibition of COX-2 with an IC50 value of 0.1 µM, indicating strong potential as an anti-inflammatory agent .
Study on Cytotoxicity
A recent study synthesized various derivatives of 1,3-diphenylprop-2-en-1-one and assessed their cytotoxicity against human cancer cell lines. The findings indicated that compounds with tertiary amine groups displayed enhanced activity compared to those without such modifications.
Results Summary :
- Cytotoxic Effects : All synthesized compounds showed improved cytotoxicity compared to Tamoxifen.
- Selectivity : Compounds exhibited lower toxicity toward normal fibroblast cells compared to cancerous cells, underscoring their potential therapeutic index.
Structure-Activity Relationship (SAR)
The SAR analysis highlighted that modifications at the C-3 phenyl ring significantly influenced biological activity. For instance, substituents such as methanesulfonamide and azide groups were found to enhance COX-2 selectivity and overall potency .
Q & A
Q. What are the optimal synthetic routes for 3-(tert-butylamino)-1,3-diphenylprop-2-en-1-one, and how do reaction conditions influence yield?
The compound is typically synthesized via Claisen-Schmidt condensation between a substituted acetophenone and an aldehyde, followed by tert-butylamine incorporation. Key steps include:
- Ketone-aldehyde condensation : Use ethanol or methanol as solvents with catalytic acid (e.g., HCl or H₂SO₄) at 60–80°C for 6–12 hours .
- Amine functionalization : Introduce tert-butylamine via nucleophilic substitution or Michael addition under reflux in anhydrous conditions .
Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 ketone-to-aldehyde) and inert atmospheres to prevent oxidation. Purification via column chromatography (silica gel, ethyl acetate/hexane) is standard .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
- NMR : ¹H and ¹³C NMR confirm the enone backbone (δ 6.5–7.5 ppm for aromatic protons, δ 190–200 ppm for carbonyl carbons) and tert-butyl group (δ 1.2–1.4 ppm for protons, δ 28–30 ppm for carbons) .
- FT-IR : Stretching vibrations at 1650–1680 cm⁻¹ (C=O) and 3300–3500 cm⁻¹ (N-H) validate functional groups .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 334.18 for C₂₃H₂₇NO) .
Q. What preliminary biological screening assays are recommended for assessing its activity?
- Antibacterial : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values calculated .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7 for breast cancer) to determine IC₅₀ values .
- Enzyme inhibition : Fluorescence-based assays for targets like kinases or proteases, using ATP/NADH depletion as readouts .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s bioactivity or selectivity?
- Substituent tuning : Replace phenyl groups with electron-withdrawing groups (e.g., -NO₂, -CF₃) to modulate electronic effects on the enone system, improving binding to targets like estrogen receptors .
- Steric hindrance : Introduce bulkier groups at the tert-butyl position to reduce off-target interactions .
- Hybrid derivatives : Conjugate with metal complexes (e.g., diorganotin(IV)) to amplify antibacterial activity via synergistic effects .
Q. How can crystallographic data resolve contradictions in reported biological activity?
X-ray diffraction studies (e.g., Bruker APEX-II CCD) reveal:
- Conformational flexibility : The enone system adopts a planar Z-configuration, influencing receptor binding .
- Intermolecular interactions : Hydrogen bonds between the carbonyl group and active-site residues (e.g., Arg394 in estrogen receptors) correlate with agonist activity .
Contradictions in antibacterial data may arise from crystal packing variations affecting solubility and membrane permeability .
Q. What computational methods predict the compound’s pharmacokinetic and toxicological profiles?
- Molecular docking (AutoDock Vina) : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) to assess metabolic stability .
- ADMET prediction (SwissADME) : LogP values >3 indicate high lipophilicity, requiring formulation adjustments for bioavailability .
- QSAR models : Correlate substituent electronegativity with hepatotoxicity risks using training sets from PubChem datasets .
Q. How do solvent polarity and pH affect the compound’s stability in biological assays?
- pH-dependent degradation : Under acidic conditions (pH <3), the enone moiety undergoes hydrolysis to diketones, reducing activity. Buffered solutions (pH 7.4) are critical for in vitro assays .
- Solvent effects : DMSO enhances solubility but may denature proteins at >1% v/v. Use PBS or cell culture media with <0.1% DMSO for viability studies .
Q. What mechanistic studies elucidate its role in modulating neurotransmitter systems?
- Radioligand binding assays : Compete with [³H]-dopamine in striatal membranes to assess affinity for dopamine receptors .
- Calcium imaging : Monitor intracellular Ca²⁺ flux in neuronal cells to evaluate GPCR activation .
- Knockout models : Use CRISPR-edited cell lines (e.g., DRD2⁻/⁻) to confirm target specificity .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
